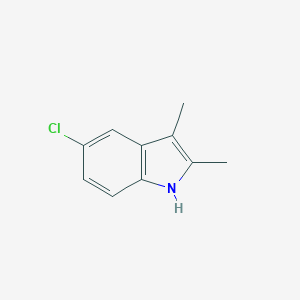

5-chloro-2,3-dimethyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVBTQYPCQFAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378249 | |

| Record name | 5-chloro-2,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21296-93-5 | |

| Record name | 5-chloro-2,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-chloro-2,3-dimethyl-1H-indole (CAS: 21296-93-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2,3-dimethyl-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a robust synthesis protocol via the Fischer indole synthesis, and its emerging role as a scaffold for the development of targeted anticancer therapies. Particular focus is given to its potential modulation of key oncogenic signaling pathways, including the EGFR/BRAF and WNT/β-catenin cascades. Experimental methodologies and quantitative data are presented to facilitate further research and application of this compound in drug development pipelines.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 21296-93-5 | N/A |

| Molecular Formula | C₁₀H₁₀ClN | [1] |

| Molecular Weight | 179.65 g/mol | [1] |

| Appearance | Crystalline solid | N/A |

| Purity | Typically >95% | [2] |

Synthesis: The Fischer Indole Synthesis

The most common and versatile method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Butan-2-one (Methyl ethyl ketone)

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride in ethanol. Add an equimolar amount of butan-2-one to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the corresponding hydrazone can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Once hydrazone formation is complete, remove the ethanol under reduced pressure. To the resulting crude hydrazone, add an excess of polyphosphoric acid (or a catalytic amount of zinc chloride). Heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

Logical Workflow for Fischer Indole Synthesis

Caption: Workflow of the Fischer indole synthesis for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 500 MHz) Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | s | 1H | NH |

| ~7.5 | d | 1H | Ar-H (C4-H) |

| ~7.2 | d | 1H | Ar-H (C7-H) |

| ~7.1 | dd | 1H | Ar-H (C6-H) |

| ~2.3 | s | 3H | C2-CH₃ |

| ~2.2 | s | 3H | C3-CH₃ |

Expected ¹³C NMR (CDCl₃, 125 MHz) Data:

| Chemical Shift (δ) ppm | Assignment |

| ~134 | C7a |

| ~130 | C3a |

| ~125 | C5 |

| ~122 | C4 |

| ~119 | C6 |

| ~111 | C7 |

| ~109 | C2 |

| ~106 | C3 |

| ~12 | C2-CH₃ |

| ~9 | C3-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole ring around 3400 cm⁻¹, C-H stretching of the aromatic and methyl groups in the 3100-2850 cm⁻¹ region, C=C stretching of the aromatic ring around 1600-1450 cm⁻¹, and C-Cl stretching in the fingerprint region.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 179 and an (M+2)⁺ peak at m/z 181 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.

Biological Activity and Drug Development Potential

The 5-chloro-indole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[6] Derivatives of 5-chloro-indole have shown promise as potent inhibitors of several protein kinases that are key drivers of cancer progression.

Inhibition of EGFR and BRAF Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF) are critical components of the MAPK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation.[7] Mutations in the genes encoding these proteins can lead to constitutive activation of the pathway, a hallmark of many cancers.[8]

Derivatives of 5-chloro-indole have been synthesized and evaluated as inhibitors of both wild-type and mutant forms of EGFR and BRAF.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

EGFR/BRAF Signaling Pathway

Caption: Simplified EGFR/BRAF signaling pathway and the inhibitory action of 5-chloro-indole derivatives.

Modulation of the WNT/β-catenin Signaling Pathway

The WNT signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development of colorectal and other cancers. A key protein in this pathway is Dishevelled (DVL), which acts as a scaffold protein. A derivative of 5-chloro-indole has been identified as an inhibitor of the DVL-PDZ domain, preventing its interaction with the Frizzled receptor and thereby downregulating the WNT pathway.[2]

WNT/β-catenin Signaling Pathway

Caption: Overview of the WNT/β-catenin pathway and the inhibitory point of 5-chloro-indole derivatives.

Experimental Protocols for Biological Assays

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound or its derivatives against a specific kinase (e.g., EGFR, BRAF).

Materials:

-

Recombinant human kinase (e.g., EGFR, BRAF)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound (or derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This compound is a readily synthesizable heterocyclic compound with a promising profile for drug discovery, particularly in the field of oncology. Its core structure serves as a valuable starting point for the development of potent and selective inhibitors of key signaling pathways implicated in cancer, such as the EGFR/BRAF and WNT/β-catenin pathways. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this and related 5-chloro-indole derivatives. Further studies are warranted to fully elucidate its mechanism of action and to optimize its pharmacological properties for potential clinical applications.

References

- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 5-chloro-2,3-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 5-chloro-2,3-dimethyl-1H-indole. Due to the limited availability of specific experimental data for this compound in public literature, this guide also presents data for structurally similar indole derivatives to provide a comparative context. Furthermore, detailed experimental protocols for determining these physical properties are outlined to assist researchers in their own characterization efforts.

Chemical Structure and Identifier

-

IUPAC Name: this compound

-

CAS Number: 21296-93-5

-

Molecular Formula: C₁₀H₁₀ClN

-

Molecular Weight: 179.64 g/mol

Tabulated Physical Properties

The following tables summarize the available physical property data for this compound and related compounds.

Table 1: Melting and Boiling Points

| Compound | Melting Point (°C) | Boiling Point (°C) |

| This compound | Data not available | Data not available |

| 5-chloro-3-methyl-1H-indole | 111-113[1] | Data not available |

| 5-chloroindole | 69-71[2] | Data not available |

| 5-chloro-2-phenyl-1H-indole | 195-197[3] | Data not available |

Table 2: Solubility Data

| Compound | Solubility |

| This compound | Expected to be soluble in organic solvents like chloroform, methanol, and DMSO. Sparingly soluble in water. |

Table 3: Spectral Data Summary

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| 5-chloro-3-methyl-1H-indole | 7.91 (s, 1H), 7.57 (d, 1H), 7.27 (d, 1H), 7.16 (dd, 1H), 7.01 (s, 1H), 2.32 (d, 3H)[1] | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63[1] | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical properties of a solid organic compound such as this compound.

The melting point is a crucial indicator of a compound's purity.[4][5][6]

-

Apparatus: Mel-Temp apparatus or a similar melting point apparatus, capillary tubes.[5][6]

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of about 3 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute.[6]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[4][6] A narrow melting range (0.5-2°C) is indicative of a pure compound.[5][6]

-

For small quantities of a liquid, the Thiele tube method is often employed.[7]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), Bunsen burner or hot plate.[7][8]

-

Procedure:

-

A few milliliters of the liquid are placed in the small test tube.[9]

-

A capillary tube, sealed at one end, is placed into the test tube with the open end down.[8]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]

-

The assembly is clamped and immersed in a Thiele tube containing heating oil.[7]

-

The side arm of the Thiele tube is heated gently.[8]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.[7]

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The liquid will begin to cool, and the bubbling will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8]

-

A qualitative assessment of solubility in various solvents is a standard characterization step.

-

Apparatus: Small test tubes, vortex mixer, spatulas, various solvents (e.g., water, ethanol, chloroform, diethyl ether, 5% HCl, 5% NaOH).

-

Procedure:

-

Approximately 25 mg of the solid compound is placed into a small test tube.[10]

-

0.75 mL of the solvent is added in small portions.[10]

-

The tube is vigorously shaken or vortexed after each addition.[10]

-

The compound is classified as "soluble" if it completely dissolves. If not, it is deemed "insoluble" or "sparingly soluble."

-

This process is repeated with a range of solvents of varying polarity and pH to establish a solubility profile.

-

NMR spectroscopy provides detailed information about the molecular structure of a compound.[11][12]

-

Apparatus: NMR spectrometer (e.g., 400 or 500 MHz), NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).[13]

-

Sample Preparation:

-

5-20 mg of the sample is accurately weighed for a ¹H NMR spectrum.[13]

-

The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.[13]

-

The solution is transferred to an NMR tube to a height of 4-5 cm.[13]

-

The tube is capped and the exterior is cleaned before insertion into the spectrometer.[13]

-

-

Data Acquisition:

IR spectroscopy is used to identify the functional groups present in a molecule.[14]

-

Apparatus: Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[15]

-

Procedure (using ATR-FTIR):

-

A background spectrum of the clean ATR crystal is recorded.[15]

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.[15]

-

The IR spectrum of the sample is then recorded.[15] The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

-

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[16]

-

Apparatus: Mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).[17]

-

Procedure (Direct Infusion ESI-MS):

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution is infused into the ESI source at a constant flow rate.

-

In the ESI source, the sample molecules are ionized, typically by protonation to form [M+H]⁺ ions.[17]

-

These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the molecular ion provides the molecular weight of the compound.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the physical and spectral characterization of a newly synthesized compound like this compound.

Caption: Workflow for the characterization of a chemical compound.

Biological Activity

While specific signaling pathway involvement for this compound is not documented, the indole scaffold is a common motif in many biologically active compounds.[18] Derivatives of 5-chloro-indole have been investigated for various therapeutic applications, including as potential inhibitors of EGFR (Epidermal Growth Factor Receptor) and as antimicrobial agents.[19][20][21] Any investigation into the biological activity of this compound would logically begin with screening against common cancer cell lines and microbial strains, followed by more targeted assays if initial activity is observed.

The following diagram illustrates a generalized workflow for initial biological screening.

Caption: General workflow for primary biological screening.

References

- 1. rsc.org [rsc.org]

- 2. 5-氯吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 15. emeraldcloudlab.com [emeraldcloudlab.com]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 19. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-2,3-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. The strategic substitution on the indole scaffold allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of novel therapeutic agents. This technical guide focuses on a specific substituted indole, 5-chloro-2,3-dimethyl-1H-indole, providing a comprehensive overview of its key physical properties, detailed experimental protocols for their determination, and a relevant synthetic pathway. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of indole-based compounds in drug discovery and development. Substituted indoles have a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is fundamental for the identification, purity assessment, and handling of chemical compounds.

| Physical Property | Value | Source |

| Melting Point | 138-140 °C | ChemicalBook |

| Boiling Point | 319.1 ± 37.0 °C (Predicted) | ChemicalBook |

Experimental Protocols for Physical Property Determination

The following sections provide detailed methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

The Thiele tube method utilizes a circulating oil bath to ensure uniform heating of the sample.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 300 °C)

-

Capillary tubes (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil or silicone oil

-

Rubber band or wire to attach the capillary tube to the thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is placed in a mortar and ground to a fine powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to the thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer with the attached capillary tube is inserted into the Thiele tube, which is filled with mineral or silicone oil to a level above the side arm.

-

Heating: The side arm of the Thiele tube is gently heated with a small flame or on a hot plate. The design of the tube promotes convection currents, ensuring a uniform temperature distribution in the oil.[4]

-

Observation: The temperature is increased at a rate of 1-2 °C per minute as the melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

Digital melting point apparatuses offer a more automated and precise method for determining melting points.

Apparatus:

-

Digital melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: The sample is prepared in a capillary tube as described in the Thiele tube method.

-

Apparatus Setup: The capillary tube containing the sample is inserted into the sample holder of the DigiMelt apparatus.

-

Programming the Instrument: The starting temperature, ramp rate (heating rate), and stop temperature are programmed into the instrument. For an unknown compound, a rapid ramp rate (e.g., 10-20 °C/min) can be used to determine an approximate melting point. For a more accurate measurement, a slower ramp rate (e.g., 1-2 °C/min) should be used, starting from a temperature about 15-20 °C below the expected melting point.

-

Observation and Data Recording: The sample is observed through a magnifying lens as it is heated. The temperatures at the onset of melting and when the sample is completely liquid are recorded. Many digital instruments can automatically detect and record the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 400 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating source

-

Mineral oil or silicone oil

-

Rubber band or wire

Procedure:

-

Sample Preparation: A small amount (0.5-1 mL) of the liquid sample is placed in the small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.

-

Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band or wire.

-

This assembly is then placed in a Thiele tube filled with a high-boiling liquid (e.g., silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heating is then stopped. The liquid will begin to cool, and the rate of bubbling will decrease.

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.

Synthesis Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. For this compound, the synthesis would proceed from 4-chlorophenylhydrazine and 2-butanone.

Caption: Fischer Indole Synthesis Workflow

Biological Relevance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets. Halogenated indoles, in particular, have demonstrated a wide spectrum of pharmacological activities. The introduction of chlorine at the 5-position, along with methyl groups at the 2- and 3-positions, can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity. Indole derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The specific biological activities of this compound would require dedicated screening and pharmacological studies. This technical guide provides the foundational physicochemical data and synthetic context necessary for such research endeavors.

References

Technical Guide: Solubility of 5-chloro-2,3-dimethyl-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-chloro-2,3-dimethyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a framework for its solubility assessment. It includes qualitative solubility information based on structurally similar analogs, detailed experimental protocols for quantitative solubility determination, and a discussion on the potential biological significance of substituted indoles. This guide is intended to be a practical resource for researchers working with this and similar indole derivatives.

Introduction to this compound

This compound belongs to the indole family, a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities. The indole scaffold is a key component in many pharmaceuticals, and substitutions on the indole ring, such as chlorination and methylation, can significantly influence the molecule's physicochemical properties, including solubility, and its pharmacological profile. Understanding the solubility of such compounds in various organic solvents is crucial for their synthesis, purification, formulation, and in vitro/in vivo testing.

Solubility Profile

Qualitative Solubility of a Structural Analog: 2,3-dimethyl-1H-indole

In the absence of specific data for this compound, we can infer its likely solubility behavior from its close analog, 2,3-dimethyl-1H-indole. This compound is known to have limited solubility in water due to its non-polar character.[1] It is, however, more soluble in organic solvents, with a preference for non-polar solvents such as hexane and toluene, owing to its hydrophobic nature.[1] The solubility of such organic compounds is also generally temperature-dependent, with solubility increasing at higher temperatures.

Anticipated Solubility of this compound

The addition of a chlorine atom at the 5-position of the indole ring is expected to increase the lipophilicity of the molecule, which would likely further decrease its aqueous solubility and enhance its solubility in non-polar organic solvents. A summary of the anticipated qualitative solubility is presented in Table 1.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | The hydrophobic nature of the indole ring, enhanced by the chloro and methyl groups, favors these solvents. |

| Polar Aprotic | Acetone, THF, DMF | Moderate to High | Good balance of polarity to interact with the indole N-H while accommodating the non-polar regions. |

| Polar Protic | Ethanol, Methanol | Moderate | Hydrogen bonding with the indole N-H is possible, but the overall lipophilicity may limit high solubility. |

| Aqueous | Water, Buffers | Low | The molecule is predominantly non-polar, leading to poor interaction with water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2][3][4] The concentration of the dissolved compound in the saturated solution can then be determined using analytical techniques such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Solubility Determination

This protocol describes the determination of the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

After the incubation period, allow the vials to stand undisturbed in the same temperature-controlled environment to allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.[4]

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the withdrawn supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (UV-Vis Spectroscopy or HPLC).

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Quantification by UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to determine the concentration of a UV-absorbing compound in a solution.[5][6]

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted supernatant obtained from the shake-flask experiment.

-

Using the calibration curve, determine the concentration of the compound in the diluted supernatant and subsequently calculate the solubility.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and often more sensitive method for determining the concentration of a compound, especially in the presence of impurities.[7][8][9]

Procedure:

-

Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

Inject a fixed volume of the diluted supernatant from the shake-flask experiment into the HPLC system.

-

Using the calibration curve, determine the concentration of the compound in the diluted supernatant and subsequently calculate the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for determining the solubility of this compound.

Biological Context and Significance for Drug Development

While the specific biological activity of this compound is not extensively documented, the broader class of substituted indoles is of significant interest in drug discovery. Many indole derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

For instance, certain 5-chloro-indole derivatives have been investigated for their potential as anticancer agents. Some have shown antiproliferative effects and the ability to inhibit key signaling proteins such as EGFR (Epidermal Growth Factor Receptor), which is often dysregulated in various cancers.[10] Furthermore, a 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a potent inhibitor of HIV-1 reverse transcriptase, highlighting the potential for this scaffold in antiviral drug development.[11]

The solubility of a potential drug candidate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can lead to low bioavailability and hinder the development of a promising compound. Therefore, a thorough understanding and quantification of the solubility of this compound in various pharmaceutically relevant solvents and buffer systems are essential first steps in its evaluation as a potential therapeutic agent.

Conclusion

This technical guide provides a comprehensive overview of the anticipated solubility of this compound and detailed experimental protocols for its quantitative determination. While specific solubility data for this compound remains to be published, the methodologies outlined here offer a robust framework for researchers to generate this critical information. The provided workflow and discussion of the biological context of related compounds underscore the importance of solubility studies in the early stages of drug discovery and development for this promising class of molecules.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. Solubility and Partition Coefficient Determination [bio-protocol.org]

- 5. longdom.org [longdom.org]

- 6. ej-eng.org [ej-eng.org]

- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

5-chloro-2,3-dimethyl-1H-indole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant reaction pathways for 5-chloro-2,3-dimethyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClN |

| Molecular Weight | 179.65 g/mol |

| CAS Number | 21296-93-5 |

Experimental Protocols

The synthesis of this compound is most commonly achieved via the Fischer indole synthesis. This classic and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone.

Synthesis of this compound via Fischer Indole Synthesis

This protocol describes the preparation of this compound from (4-chlorophenyl)hydrazine and butan-2-one.

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Butan-2-one (methyl ethyl ketone)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution, 1 M

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation and Cyclization:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and butan-2-one (1-1.2 equivalents).

-

Add glacial acetic acid to serve as both the solvent and the acid catalyst.[1]

-

Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary, but typically range from 2 to 24 hours.[1]

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 7-8.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure this compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Reaction Pathway Visualization

The mechanism of the Fischer indole synthesis is a well-established pathway involving several key intermediates. The following diagram illustrates the logical progression from the starting materials to the final indole product.

References

Spectroscopic Profile of 5-chloro-2,3-dimethyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 5-chloro-2,3-dimethyl-1H-indole. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a combination of reported data for structurally related analogs and predicted values to offer a comprehensive spectroscopic profile. The information herein is intended to support research and development activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its close structural analogs.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR data for this compound is predicted based on the known spectral data of 5-chloro-3-methyl-1H-indole and 2,3-dimethyl-1H-indole. The data was recorded in CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| NH | ~ 7.8 - 8.0 | br s | - | Broad singlet, exchangeable with D₂O |

| H-4 | ~ 7.5 | d | ~ 2.0 | |

| H-6 | ~ 7.1 | dd | ~ 8.5, 2.0 | |

| H-7 | ~ 7.2 | d | ~ 8.5 | |

| 2-CH₃ | ~ 2.3 | s | - | |

| 3-CH₃ | ~ 2.2 | s | - |

Predicted data is based on analogous compounds reported in the literature.

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR data for this compound is predicted based on the known spectral data of 5-chloro-3-methyl-1H-indole and 2,3-dimethyl-1H-indole. The data was recorded in CDCl₃, and chemical shifts (δ) are reported in ppm.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~ 129 |

| C-3 | ~ 107 |

| C-3a | ~ 129 |

| C-4 | ~ 122 |

| C-5 | ~ 125 |

| C-6 | ~ 119 |

| C-7 | ~ 111 |

| C-7a | ~ 134 |

| 2-CH₃ | ~ 12 |

| 3-CH₃ | ~ 9 |

Predicted data is based on analogous compounds reported in the literature.

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀ClN |

| Molecular Weight | 179.65 g/mol |

| Predicted m/z of Molecular Ion [M]⁺ | 179/181 (due to ³⁵Cl/³⁷Cl isotopes) |

| Predicted Major Fragments | [M-CH₃]⁺, [M-Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the characterization of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz and 125 MHz, respectively. The solvent used would be deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet or analyzed as a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be obtained using a gas chromatography-mass spectrometry (GC-MS) instrument, such as an ISQ Trace 1300, with electron ionization (EI). The sample would be introduced via the GC, and the mass spectrum would be recorded over a mass range of m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

Navigating the Therapeutic Potential of 5-Chloro-Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly modulate the pharmacological properties of these molecules, leading to a diverse range of therapeutic activities. While the specific biological profile of 5-chloro-2,3-dimethyl-1H-indole derivatives is not extensively documented in publicly available literature, a wealth of research on closely related 5-chloro-indole analogues provides valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide offers an in-depth exploration of the biological activities of various 5-chloro-indole derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support further research and drug development endeavors.

Anticancer Activity of 5-Chloro-Indole Derivatives

A significant body of research has focused on the antiproliferative and cytotoxic effects of 5-chloro-indole derivatives against various cancer cell lines. These compounds have been shown to target key signaling pathways involved in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and the Wnt/β-catenin pathway.

Quantitative Data Summary: Anticancer Activity

| Compound Class | Compound/Derivative | Target Cell Line(s) | Activity Metric | Value | Reference(s) |

| Indole-2-carboxamides | 5f (R = p-2-methyl pyrrolidin-1-yl) | Various cancer cell lines | GI50 | 29 nM | [1] |

| 5g (R = p-4-morpholin-1-yl) | Various cancer cell lines | GI50 | 31 nM | [1] | |

| 5d (R = p-N,N-dimethyl amino) | Various cancer cell lines | GI50 | 36 nM | [1] | |

| 5f | EGFRT790M | IC50 | 9.5 ± 2 nM | [1][2] | |

| 5g | EGFRT790M | IC50 | 11.9 ± 3 nM | [1][2] | |

| 5d, 5f, 5g | EGFRWT | IC50 | 68-85 nM | [1][2] | |

| Indole-2-carboxylates | 3e (R = m-piperidin-1-yl) | EGFR | IC50 | 68 nM | [3] |

| 3e | BRAFV600E | IC50 | Potent activity | [3] | |

| Indole-2,3-dione 3-thiosemicarbazones | 3a (methyl substituted), 3c (allyl substituted) | S. aureus, C. albicans | Antimicrobial Activity | Active | [4] |

| DVL1 Inhibitor | (S)-1 | DVL1 | EC50 | 0.49 ± 0.11 μM | [5][6] |

| (S)-1 | HCT116 (colon cancer) | EC50 | 7.1 ± 0.6 μM | [5][6] | |

| Racemic 1 | DVL1 | EC50 | 0.74 ± 0.08 μM | [5][6] | |

| Racemic 1 | WNT pathway | EC50 | 3.46 ± 0.07 μM | [5][6] |

Key Signaling Pathway in Cancer: EGFR Inhibition

Many 5-chloro-indole derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. The diagram below illustrates the general mechanism of action.

Experimental Protocols: Anticancer Activity Assessment

In Vitro Antiproliferative Assay (GI50)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using assays such as the Sulforhodamine B (SRB) assay or MTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: The concentration of the compound that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.

EGFR Kinase Inhibitory Assay (IC50)

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) format.

-

Reaction Mixture: The reaction mixture typically contains recombinant human EGFR kinase, a specific substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound at various concentrations.

-

Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 30°C) for a set time to allow for phosphorylation.

-

Detection: A labeled antibody that specifically recognizes the phosphorylated substrate is added. The signal generated is proportional to the extent of phosphorylation.

-

Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity of 5-Chloro-Indole Derivatives

Several 5-chloro-indole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Compound/Derivative | Target Microorganism(s) | Activity Metric | Value (µg/mL) | Reference(s) |

| Chloroindoles | 4-chloroindole | S. aureus, A. baumannii, C. albicans | MIC | 50 | [7] |

| 5-chloroindole | S. aureus, C. albicans | MIC | 100 | [7] | |

| 5-chloroindole | A. baumannii | MIC | 50 | [7] | |

| 5-chloro-2-methyl indole | S. aureus, A. baumannii, C. albicans | MIC | 100 | [7] | |

| 4-chloroindole, 5-chloroindole, 5-chloro-2-methyl indole | Uropathogenic E. coli | MIC | 75 | [7] | |

| Indole-thiadiazole | 2c | MRSA | MIC | More effective than ciprofloxacin | [8][9] |

| 2c | B. subtilis | MIC | 3.125 | [8] | |

| Indole-triazole | 3d | MRSA | MIC | More effective than ciprofloxacin | [8][9] |

| 3c | B. subtilis | MIC | 3.125 | [8] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its density is adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Anti-inflammatory Activity of 5-Chloro-Indole Derivatives

Certain 5-chloro-indole derivatives have been investigated for their potential to mitigate inflammatory responses.

Quantitative Data Summary: Anti-inflammatory Activity

| Compound Class | Compound/Derivative | Animal Model | Assay | Result | Reference(s) |

| 2-Oxo-2,3-dihydroindole-1-carboxamides | II10, II11, II15 | Xylene-induced mice ear swelling | Anti-inflammatory activity | Marked activity | |

| II10, II11 | Carrageenan-induced rat paw edema | Anti-inflammatory activity | Significant activity, comparable to diclofenac sodium and tenidap sodium (P>0.05) | ||

| II11 | - | Gastrointestinal side effect | Less than diclofenac sodium (P<0.05) and tenidap sodium (P<0.01) |

Experimental Protocols: Anti-inflammatory Activity Assessment

Carrageenan-Induced Rat Paw Edema Model

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compound, a reference drug (e.g., diclofenac sodium), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

-

Induction of Edema: After a specific time (e.g., 1 hour) post-treatment, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Conclusion

The 5-chloro-indole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives explored in this guide demonstrate significant potential in oncology, infectious diseases, and inflammatory conditions. While specific data on this compound derivatives remains limited, the extensive research on related analogues provides a strong foundation and rationale for the synthesis and biological evaluation of this particular subclass. The detailed experimental protocols and pathway visualizations included herein are intended to facilitate further investigation into the therapeutic utility of these compelling molecules. Future research should focus on elucidating the structure-activity relationships and mechanisms of action of these compounds to optimize their efficacy and safety profiles for potential clinical applications.

References

- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iomcworld.org [iomcworld.org]

- 5. turkjps.org [turkjps.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor (2022) | Antonio Coluccia | 7 Citations [scispace.com]

The Medicinal Chemistry of 5-chloro-2,3-dimethyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities. This technical guide focuses on the specific, yet under-explored, derivative, 5-chloro-2,3-dimethyl-1H-indole . While direct research on this compound is limited, this document serves as an in-depth guide by extrapolating from closely related analogs to predict its synthetic routes, potential biological activities, and mechanisms of action. This paper will detail plausible synthetic methodologies, present quantitative data from related compounds in structured tables, and provide established experimental protocols for the evaluation of its potential anticancer, anti-inflammatory, and antimicrobial properties. Furthermore, key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers interested in exploring the therapeutic potential of this and similar indole derivatives.

Introduction to the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic the structure of peptides and interact with a variety of biological targets.[1] The versatility of the indole ring allows for substitutions at multiple positions, leading to a vast chemical space for the development of novel therapeutic agents. Modifications at the 2, 3, and 5-positions, in particular, have been shown to significantly influence the pharmacological profile of these compounds. The presence of a chlorine atom at the 5-position and methyl groups at the 2- and 3-positions of the indole core in This compound suggests the potential for a unique combination of lipophilicity, electronic properties, and steric hindrance that could translate into specific biological activities.

Synthesis of this compound

The most common and versatile method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis .[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.

Predicted Synthetic Pathway

A plausible synthetic route to this compound is via the Fischer indole synthesis, starting from 4-chlorophenylhydrazine and butan-2-one.

Caption: Predicted Fischer indole synthesis of this compound.

General Experimental Protocol for Fischer Indole Synthesis

The following is a general protocol that can be adapted for the synthesis of this compound.

-

Hydrazone Formation: Equimolar amounts of 4-chlorophenylhydrazine hydrochloride and butan-2-one are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Cyclization: An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added to the mixture.[2]

-

Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities

Based on the biological activities reported for structurally similar indole derivatives, this compound is predicted to exhibit anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Numerous 2,3-dimethylindole and 5-chloroindole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key cellular targets like tubulin, protein kinases (e.g., EGFR), and topoisomerases.[1][5]

Table 1: Cytotoxic Activity of Selected 2,3-Dimethylindole Derivatives [4]

| Compound | Substitution | Cancer Cell Line | IC₅₀ (nM) |

| 3a | 2,3-dimethyl | Lung Carcinoma (Calu1) | 2.7 |

| 3a | 2,3-dimethyl | Pancreas Carcinoma (Panc1) | 2.8 |

| 3b | 2,3,5-trimethyl | Lung Carcinoma (Calu1) | 3.1 |

| 3b | 2,3,5-trimethyl | Pancreas Carcinoma (Panc1) | 3.2 |

| 5d | 1-benzyl-2,3-dimethyl | Lung Carcinoma (Calu1) | 2.5 |

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6] The anti-inflammatory potential of indole-based compounds has been demonstrated in various in vivo models.

Table 2: Anti-inflammatory Activity of Selected Indole Derivatives [7]

| Compound | Edema Inhibition (%) at 3h (10 mg/kg) |

| 1 | 55.23 |

| 2 | 58.41 |

| 3 | 60.15 |

| 4 | 61.74 |

| Diclofenac Potassium | 54.98 |

Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial agents.[2] Derivatives with halogen substitutions, such as a chloro group at the 5-position, often exhibit enhanced antimicrobial activity.

Table 3: Antimicrobial Activity of Selected Indole Derivatives [2]

| Compound | Microorganism | MIC (µg/mL) |

| 3d | S. aureus | 3.125 |

| 3d | MRSA | 3.125 |

| 3d | E. coli | 6.25 |

| 3d | B. subtilis | 6.25 |

| 3d | C. albicans | 3.125 |

| 3d | C. krusei | 3.125 |

| Ciprofloxacin | S. aureus | 0.78 |

| Fluconazole | C. albicans | 1.56 |

Predicted Mechanisms of Action

The therapeutic effects of indole derivatives are mediated through various mechanisms of action. For this compound, the following mechanisms are plausible based on existing literature.

Inhibition of EGFR Signaling

Many indole-based compounds are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[8] Inhibition of EGFR can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Caption: Predicted inhibition of the EGFR signaling pathway.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[5]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of a compound in rodents.[7]

-

Animal Grouping: Animals (e.g., rats or mice) are divided into control and treatment groups.

-

Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

Carrageenan Injection: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

While This compound remains a largely uncharacterized molecule, its structural features strongly suggest a rich potential for medicinal chemistry applications. By drawing parallels with closely related 2,3-dimethylindoles and 5-chloroindoles, this guide posits that the target compound is likely to possess significant anticancer, anti-inflammatory, and antimicrobial activities. The provided synthetic strategies, compiled quantitative data from analogous compounds, and detailed experimental protocols offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising indole derivative. Further investigation into this and similar scaffolds is warranted to unlock their full therapeutic potential.

References

- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. scienceopen.com [scienceopen.com]

- 5. datapdf.com [datapdf.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fischer Indole Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a pivotal reaction for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials. First reported by Emil Fischer and Friedrich Jourdan in 1883, this acid-catalyzed cyclization of arylhydrazones derived from aldehydes or ketones has demonstrated remarkable versatility and utility. This guide provides an in-depth exploration of the historical context, the intricate mechanistic steps, detailed experimental protocols, and a quantitative overview of the reaction's scope.

Discovery and Historical Context

The Fischer indole synthesis was discovered in 1883 by the renowned German chemist Emil Fischer and his colleague Friedrich Jourdan.[1][2] Their seminal work involved the reaction of phenylhydrazine with pyruvic acid to form an indole carboxylic acid, albeit in low yield. This discovery opened the door to the systematic synthesis of a wide variety of substituted indoles, a class of compounds that were previously difficult to access. The reaction's robustness and broad applicability have led to its enduring importance in organic synthesis, including in the industrial production of drugs such as the antimigraine triptans.[3]

The Core Reaction Mechanism

The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism initiated by the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone. The key steps are as follows:

-

Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone.[3] This is a standard imine formation reaction.

-

Tautomerization to Enamine: The resulting hydrazone then undergoes tautomerization to its enamine isomer.[3]

-

[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a crucial[4][4]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.[3] This step results in the formation of a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine intermediate subsequently rearomatizes, leading to the formation of an aminoacetal (or aminal).[3]

-

Elimination of Ammonia: Finally, under the acidic conditions, the cyclic intermediate eliminates a molecule of ammonia to afford the stable, aromatic indole ring system.[3]

Isotopic labeling studies have confirmed that the nitrogen atom of the resulting indole originates from the N1 position of the starting arylhydrazine.[3]

Mechanistic Workflow

Caption: Reaction mechanism of the Fischer indole synthesis.

Quantitative Data on Substrate Scope and Yields

The Fischer indole synthesis is compatible with a wide range of substituted arylhydrazines and carbonyl compounds. The electronic nature of the substituents on the arylhydrazine and the structure of the carbonyl partner can significantly influence the reaction conditions and the yield of the resulting indole. The following table summarizes the yields for the synthesis of various 3H-indoles (indolenines) from substituted tolylhydrazines and nitro-substituted phenylhydrazines with isopropyl methyl ketone and 2-methylcyclohexanone.

| Arylhydrazine Hydrochloride | Ketone | Product | Reaction Conditions | Yield (%) | Reference |

| o-Tolylhydrazine | Isopropyl methyl ketone | 2,3,3,7-Tetramethyl-3H-indole | Acetic acid, RT, 20 min | 80 | [5] |

| m-Tolylhydrazine | Isopropyl methyl ketone | 2,3,3,6-Tetramethyl-3H-indole | Acetic acid, RT, 2 h | 45 | [5] |

| m-Tolylhydrazine | Isopropyl methyl ketone | 2,3,3,4-Tetramethyl-3H-indole | Acetic acid, RT, 2 h | 40 | [5] |

| o-Tolylhydrazine | 2-Methylcyclohexanone | 1,10-Dimethyl-1,2,3,4,5,10-hexahydro-carbazole | Acetic acid, RT, 10 min | 85 | [5] |

| m-Tolylhydrazine | 2-Methylcyclohexanone | 1,7-Dimethyl-1,2,3,4,5,10-hexahydro-carbazole | Acetic acid, RT, 10 min | 85 | [5] |

| o-Nitrophenylhydrazine | 2-Methylcyclohexanone | 1-Methyl-10-nitro-1,2,3,4,5,10-hexahydro-carbazole | Acetic acid, Reflux, 1.5 h | 40 | [5] |

| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | 1-Methyl-8-nitro-1,2,3,4,5,10-hexahydro-carbazole | Acetic acid, Reflux, 1.5 h | 40 | [5] |

Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a representative indole, 2-phenylindole, from acetophenone and phenylhydrazine. This two-step procedure involves the initial formation and isolation of the acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.

Step 1: Synthesis of Acetophenone Phenylhydrazone

Materials:

-

Acetophenone (4.0 g, 0.033 mol)

-

Phenylhydrazine (3.6 g, 0.033 mol)

-

95% Ethanol (80 mL)

Procedure:

-

A mixture of acetophenone (4.0 g, 0.33 mol) and phenylhydrazine (3.6 g, 0.33 mol) is warmed on a steam bath for 1 hour.

-

The hot mixture is dissolved in 80 mL of 95% ethanol.

-

Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.

-

The product is collected by filtration and washed with 25 mL of cold ethanol.

-

A second crop of crystals can be obtained by concentrating the combined filtrate and washings.

-

The combined solids are dried under reduced pressure over calcium chloride.

-

The typical yield of acetophenone phenylhydrazone (m.p. 105-106°C) is 87-91%.

Step 2: Fischer Indole Synthesis of 2-Phenylindole

Materials:

-

Acetophenone phenylhydrazone (5.3 g, 0.025 mol)

-

Powdered anhydrous zinc chloride (25.0 g)

-

Glacial acetic acid (50 mL)

-

Concentrated hydrochloric acid (5 mL)

-

95% Ethanol

Procedure:

-

In a tall 1-L beaker, an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.25 mol) and powdered anhydrous zinc chloride (25.0 g) is prepared.

-

The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously by hand.

-

The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.

-

The beaker is removed from the bath, and stirring is continued for 5 minutes.

-

The hot reaction mixture is poured into a beaker containing 400 mL of water.

-

50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to the beaker containing the reaction mixture to dissolve the zinc salts. The beaker is then rinsed with the same acid solution.

-

The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol.

-

The recrystallized product is washed with 25 mL of ethanol.

-

The total yield of 2-phenylindole is typically 72-80%.

Conclusion

The Fischer indole synthesis has stood the test of time as a powerful and reliable method for the construction of the indole ring system. Its broad substrate scope, coupled with the development of milder and more efficient reaction conditions, ensures its continued relevance in modern organic synthesis. For researchers in drug discovery and materials science, a thorough understanding of this classic reaction is indispensable for the design and synthesis of novel indole-containing molecules with tailored properties.

References